molecular formula C11H14BrNO B13553705 3-(5-Bromo-2-methoxybenzyl)azetidine

3-(5-Bromo-2-methoxybenzyl)azetidine

Cat. No.: B13553705
M. Wt: 256.14 g/mol
InChI Key: VTMJKADWVUXVOR-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.

Preparation Methods

The synthesis of 3-(5-Bromo-2-methoxybenzyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) in solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) . Industrial production methods may involve bulk synthesis and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-(5-Bromo-2-methoxybenzyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Bromo-2-methoxybenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions. The bromine and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards its targets .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)5-9(11)4-8-6-13-7-8/h2-3,5,8,13H,4,6-7H2,1H3

InChI Key

VTMJKADWVUXVOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2CNC2

Origin of Product

United States

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